molecular formula C15H15N3O4 B5461412 methyl 4-({[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}methyl)benzoate

methyl 4-({[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}methyl)benzoate

Cat. No.: B5461412
M. Wt: 301.30 g/mol
InChI Key: YETFMPLEHLZWTJ-FOWTUZBSSA-N
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Description

Methyl 4-({[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}methyl)benzoate is an organic compound with a complex structure that includes a benzoxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}methyl)benzoate typically involves multiple steps. One common method includes the reaction of 4-formylbenzoic acid with 6,7-dihydro-2,1,3-benzoxadiazole under specific conditions to form the desired product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}methyl)benzoate can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 4-({[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}methyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-({[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}methyl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({[(Z)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetyl)amino]benzoate
  • Methyl 4-({[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]methyl}benzoate

Uniqueness

Methyl 4-({[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}methyl)benzoate is unique due to its specific structure, which includes a benzoxadiazole ring and a benzoate ester. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

methyl 4-[[(E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylideneamino]oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-20-15(19)11-7-5-10(6-8-11)9-21-16-12-3-2-4-13-14(12)18-22-17-13/h5-8H,2-4,9H2,1H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETFMPLEHLZWTJ-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CON=C2CCCC3=NON=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)CO/N=C/2\CCCC3=NON=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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